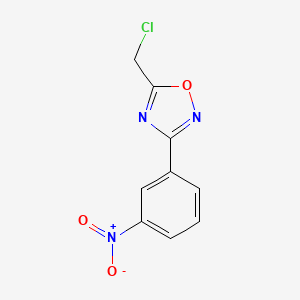

5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMVUDOJNDEBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383937 | |

| Record name | 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6595-78-4 | |

| Record name | 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for amide and ester functionalities, often employed to enhance the pharmacokinetic properties of therapeutic candidates. This document details a two-step synthesis commencing with the formation of an amidoxime intermediate from a commercially available nitrile, followed by acylation and subsequent cyclodehydration to yield the target compound.

Synthesis Strategy

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Amidoxime Formation: The synthesis initiates with the reaction of 3-nitrobenzonitrile with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base, to produce 3-nitrobenzamidoxime.

-

Acylation and Cyclization: The 3-nitrobenzamidoxime intermediate is then acylated with a chloroacetylating agent, such as chloroacetyl chloride, to form an O-acyl amidoxime. This intermediate undergoes subsequent thermal or base-mediated cyclodehydration to furnish the final this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting materials, intermediates, and the final product. It should be noted that while the synthesis is based on established chemical principles, specific yields for this exact pathway may vary.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State |

| 3-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 114-117 | Solid |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 155-157 | Solid |

| 3-Nitrobenzamidoxime | C₇H₇N₃O₃ | 181.15 | Not reported | Solid |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | -22 | Liquid |

| This compound | C₉H₆ClN₃O₃ | 239.62 | Not reported | Solid |

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below.

Step 1: Synthesis of 3-Nitrobenzamidoxime

This procedure details the conversion of 3-nitrobenzonitrile to 3-nitrobenzamidoxime. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile functionality.

Materials and Reagents:

-

3-Nitrobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzonitrile (1.0 equivalent) in ethanol.

-

In a separate flask, prepare an aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium carbonate or sodium hydroxide (1.1-1.5 equivalents) in water.[1]

-

With stirring, add the aqueous hydroxylamine solution dropwise to the ethanolic solution of 3-nitrobenzonitrile at room temperature.[1]

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature. The product can often be precipitated by the addition of cold water.

-

The solid 3-nitrobenzamidoxime is collected by vacuum filtration, washed with cold water, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Step 2: Synthesis of this compound

This protocol describes the acylation of 3-nitrobenzamidoxime with chloroacetyl chloride, followed by cyclization to form the 1,2,4-oxadiazole ring.

Materials and Reagents:

-

3-Nitrobenzamidoxime (from Step 1)

-

Chloroacetyl chloride

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-nitrobenzamidoxime (1.0 equivalent) in an anhydrous aprotic solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a non-nucleophilic base (1.1-1.2 equivalents) to the stirred mixture.

-

Add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the formation of the O-acylated intermediate.

-

For the cyclization step, the reaction mixture is typically heated to reflux. The optimal temperature and time will depend on the solvent used and should be monitored by TLC until the intermediate is consumed and the final product is formed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The reaction mixture is then quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield pure this compound.

Visualizations

Synthesis Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow: Step 1 (Amidoxime Formation)

References

An In-depth Technical Guide on 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-(chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5][6] This document collates available data and presents generalized experimental protocols and potential biological pathways associated with this class of compounds, offering a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. However, based on its chemical structure and data from similar compounds, the following properties can be predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃O₃ | Supplier Data |

| Molecular Weight | 239.62 g/mol | Supplier Data |

| CAS Number | 6595-78-4 | Supplier Data |

| Predicted Melting Point | 130-140 °C | Based on isomers and related compounds[7] |

| Predicted Boiling Point | > 350 °C | General estimation for similar structures |

| Predicted LogP | 2.5 - 3.5 | Computational prediction |

| Predicted pKa | Weakly basic | General characteristic of 1,2,4-oxadiazoles[5] |

| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General characteristic of similar organic compounds |

Synthesis and Characterization

General Synthetic Protocol

A plausible synthesis would involve the reaction of 3-nitrobenzamidoxime with chloroacetyl chloride.

Step 1: Synthesis of 3-nitrobenzamidoxime

3-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours.

Step 2: Synthesis of this compound

3-Nitrobenzamidoxime is dissolved in a suitable aprotic solvent like dichloromethane or tetrahydrofuran. A base, such as triethylamine or pyridine, is added to the solution. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.[10][11][12]

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-nitrophenyl group and a singlet for the chloromethyl (-CH₂Cl) protons. |

| ¹³C NMR | Resonances for the carbons of the 3-nitrophenyl ring, the chloromethyl carbon, and the two distinct carbons of the 1,2,4-oxadiazole ring. |

| IR Spectroscopy | Characteristic absorption bands for C=N stretching of the oxadiazole ring, C-Cl stretching, and strong symmetric and asymmetric stretching of the nitro (NO₂) group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (239.62 g/mol ) and characteristic fragmentation patterns. |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The presence of the nitrophenyl group can further modulate this activity.

Anticancer Activity

Many nitrophenyl-containing heterocyclic compounds have demonstrated potent anticancer activities.[2][4] These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of this pathway can lead to the downstream activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.

Antimicrobial Activity

The 1,2,4-oxadiazole nucleus is also a key component in many compounds with significant antimicrobial and antifungal activities.[1] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Conclusion

This compound is a compound of interest within the broader class of biologically active 1,2,4-oxadiazoles. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis, characterization, and potential pharmacological evaluation based on established knowledge of related compounds. Further research into this and similar derivatives is warranted to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the ¹H and ¹³C NMR Characterization of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. These predictions are derived from the known effects of substituents on aromatic and heterocyclic systems and by comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | ~8.90 | t | J ≈ 2.0 | 1H |

| H-4' | ~8.45 | ddd | J ≈ 8.2, 2.3, 1.0 | 1H |

| H-6' | ~8.35 | ddd | J ≈ 7.8, 1.8, 1.0 | 1H |

| H-5' | ~7.80 | t | J ≈ 8.0 | 1H |

| -CH₂Cl | ~4.90 | s | - | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~176 |

| C-3 | ~167 |

| C-1' | ~128 |

| C-3' | ~148 |

| C-5' | ~130 |

| C-4' | ~132 |

| C-2' | ~123 |

| C-6' | ~126 |

| -CH₂Cl | ~38 |

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid this compound sample is to be dissolved in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Transfer: The resulting solution should be filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally sufficient.

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: The acquired Free Induction Decay (FID) should be Fourier transformed after applying an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline corrections should be performed manually.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, typically with a line broadening of 1-2 Hz, followed by phase and baseline correction.

Visualizations

Logical Workflow for NMR Characterization

Mass Spectrometry Analysis of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the compound 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. Due to the absence of publicly available experimental mass spectral data for this specific molecule, this guide presents a theoretical analysis based on established fragmentation patterns of structurally related 1,2,4-oxadiazole derivatives, nitrophenyl compounds, and chloro-alkanes. The information herein is intended to serve as a predictive resource for researchers engaged in the analysis and characterization of this and similar chemical entities.

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound. The molecular weight of the compound is calculated to be 239.02 g/mol (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Table 1: Predicted Molecular Ion Data

| Ion Type | Predicted m/z (Monoisotopic) | Notes |

| [M]+• | 239.02 | Molecular ion in Electron Ionization (EI) |

| [M+H]+ | 240.03 | Protonated molecule in Electrospray Ionization (ESI), positive mode |

| [M+Na]+ | 262.01 | Sodium adduct in ESI, positive mode |

| [M+Cl]- | 273.99 | Chloride adduct in ESI, negative mode |

Table 2: Predicted Major Fragment Ions in EI-MS and ESI-MS/MS

| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 204.03 | [M-Cl]+ | Loss of chlorine radical |

| 193.02 | [M-NO₂]+ | Loss of nitro group |

| 163.03 | [C₈H₅N₂O]+ | Cleavage of the oxadiazole ring |

| 147.04 | [C₇H₅N₂O]+ | Further fragmentation of the oxadiazole ring |

| 121.03 | [C₇H₅NO]+ | Nitrophenyl cation |

| 102.02 | [C₆H₄N]+ | Fragment from the nitrophenyl group |

| 76.04 | [C₆H₄]+ | Benzene ring fragment |

| 49.98 | [CH₂Cl]+ | Chloromethyl cation |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound, applicable for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Sample Preparation

-

Standard Solution Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution.

-

Working Solution for ESI-MS : Dilute the stock solution with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

-

Sample for EI-MS : For analysis by direct insertion probe, a small amount of the solid or a concentrated solution can be used. For GC-MS, the sample should be dissolved in a volatile solvent compatible with the GC column (e.g., dichloromethane or ethyl acetate).

Instrumentation and Parameters

2.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Mass Spectrometer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

-

Ionization Mode : ESI in both positive and negative modes.

-

Capillary Voltage : 3.5 - 4.5 kV.

-

Nebulizer Gas (Nitrogen) Pressure : 30 - 50 psi.

-

Drying Gas (Nitrogen) Flow : 8 - 12 L/min.

-

Drying Gas Temperature : 300 - 350 °C.

-

Mass Range : m/z 50 - 500.

-

Collision Energy (for MS/MS) : Ramped from 10 to 40 eV to observe a range of fragment ions.

2.2.2. Electron Ionization Mass Spectrometry (EI-MS)

-

Mass Spectrometer : A Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole or ion trap analyzer.

-

Ionization Energy : 70 eV.

-

Source Temperature : 200 - 250 °C.

-

Mass Range : m/z 35 - 500.

-

GC Column (if applicable) : A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injector Temperature : 250 °C.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometry analysis.

Caption: Predicted EI-MS fragmentation pathway.

Caption: Experimental workflow for MS analysis.

The Versatile Scaffold: A Literature Review on the Biological Activity of 3,5-Disubstituted 1,2,4-Oxadiazoles

For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole nucleus represents a privileged scaffold in medicinal chemistry. This in-depth technical guide explores the diverse biological activities of 3,5-disubstituted 1,2,4-oxadiazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological processes.

The five-membered heterocyclic ring of 1,2,4-oxadiazole has garnered significant attention in drug discovery due to its favorable physicochemical properties, including metabolic stability, solubility, and the ability to act as a bioisostere for ester and amide functionalities.[1][2] The strategic placement of various substituents at the 3- and 5-positions has unlocked a remarkable spectrum of pharmacological activities, positioning these compounds as promising candidates for the development of novel therapeutics. This review consolidates the current understanding of their biological potential, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

3,5-Disubstituted 1,2,4-oxadiazoles have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines through diverse mechanisms of action.[3][4][5]

Cytotoxicity Against Various Cancer Cell Lines

A significant body of research has demonstrated the in vitro anti-proliferative effects of these compounds. For instance, a series of novel 3,5-disubstituted-1,2,4-oxadiazoles showed specificity towards pancreatic and prostate cancer cells.[3] Notably, some compounds exhibited cytotoxicity in the nanomolar range against prostate cancer cell lines.[3] Other studies have reported broad-spectrum antiproliferative activity across the NCI 60 cell line panel, with particular selectivity towards renal cancer cells.[6]

| Compound ID | Cancer Cell Line | Activity | Value | Reference |

| 3n | Prostate Cancer | Selectivity | >450-fold | [3] |

| 3p | Prostate Cancer | Cytotoxicity (IC50) | 10 nM | [3] |

| 5a | Renal Cancer (A498) | Growth Inhibition (GI) | 78% | [6] |

| 5d | Renal Cancer (A498) | Growth Inhibition (GI) | 51% | [6] |

| 5f | Renal Cancer (A498) | Growth Inhibition (GI) | 32% | [6] |

| 16a | Breast (MCF-7), Lung (A-549), Melanoma (A-375) | Cytotoxicity (IC50) | 0.68 µM, 1.56 µM, 0.79 µM | [7] |

| 16b | Breast (MCF-7), Lung (A-549), Melanoma (A-375) | Cytotoxicity (IC50) | 0.22 µM, 1.09 µM, 1.18 µM | [7] |

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of 3,5-disubstituted 1,2,4-oxadiazoles are not limited to non-specific cytotoxicity. Many derivatives have been designed to interact with specific molecular targets crucial for cancer cell survival and proliferation.

-

Tubulin Polymerization Inhibition: Several compounds have been identified as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6]

-

Enzyme Inhibition: These oxadiazoles have been shown to inhibit various enzymes implicated in cancer progression, including phosphodiesterase 4B2 (PDE4B2).[8]

-

Caspase Activation: Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported to induce apoptosis through the activation of caspase-3, a key executioner caspase.[9]

Below is a diagram illustrating the general workflow for screening potential anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anti-proliferative activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized 1,2,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1,2,4-oxadiazole scaffold has also been extensively explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[10][11]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of 3,5-diaryl-1,2,4-oxadiazoles against various bacterial strains.[10] Nitrated derivatives, in particular, have shown promising results, with some compounds exhibiting significant activity against Escherichia coli.[10] The mechanism of action for these nitrated compounds is thought to involve the generation of free radicals.[10] Structure-activity relationship (SAR) studies have indicated that the presence of electronegative groups like chloro and nitro on the phenyl rings can enhance antibacterial activity.[12]

| Compound Class | Bacterial Strain | Activity | Value | Reference |

| Nitrated 3,5-diaryl-1,2,4-oxadiazoles | Escherichia coli | MIC | 60 µM | [10] |

| 3-substituted 5-amino 1,2,4-oxadiazoles | Staphylococcus aureus | MIC | 0.15 µg/mL | [11] |

| 3-substituted 5-amino 1,2,4-oxadiazoles | Salmonella schottmulleri | MIC | 0.05 µg/ml | [11] |

| 3-substituted 5-amino 1,2,4-oxadiazoles | Escherichia coli | MIC | 0.05 µg/mL | [11] |

Antifungal Activity

In addition to antibacterial effects, certain 3,5-disubstituted 1,2,4-oxadiazoles have demonstrated potent antifungal activity.[13] For example, derivatives containing a pyrazole group have been evaluated against various plant pathogenic fungi, showing high inhibition rates.[13]

| Compound ID | Fungal Strain | Inhibition Rate (%) | Concentration | Reference |

| I6 | Rhizoctonia solani | 87.56 | 50 µg/L | [13] |

| I6 | Gibberella zeae | 88.69 | 50 µg/L | [13] |

| I6 | Botrytis cinerea | 86.38 | 50 µg/L | [13] |

| I6 | Physalospora piricola | 89.78 | 50 µg/L | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for its determination is the broth microdilution assay.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of 3,5-disubstituted 1,2,4-oxadiazoles to inhibit specific enzymes has been a key area of investigation, with implications for a variety of diseases.

Phosphodiesterase (PDE) Inhibition

A series of 3,5-disubstituted-1,2,4-oxadiazoles have been identified as potent inhibitors of phosphodiesterase 4B2 (PDE4B2), an enzyme involved in inflammatory processes.[8] SAR studies revealed that a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position and a cyclic ring with heteroatoms at the 5-position are crucial for activity.[8]

| Compound ID | Enzyme | Activity | Value | Reference |

| 9a | PDE4B2 | IC50 | 5.28 µM | [8] |

Cholinesterase and MAO-B Inhibition for Alzheimer's Disease

In the context of neurodegenerative disorders, novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease.[14] Several compounds displayed excellent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), with some being more potent than the standard drug donepezil.[14]

| Compound ID | Enzyme | Activity | Value | Reference |

| 2b | AChE | IC50 | 0.0158 - 0.121 µM range | [14] |

| 2c | AChE | IC50 | 0.0158 - 0.121 µM range | [14] |

| 2d | AChE | IC50 | 0.0158 - 0.121 µM range | [14] |

| 3a | AChE | IC50 | 0.0158 - 0.121 µM range | [14] |

| 2b | MAO-B | IC50 | 74.68 µM | [14] |

| 2c | MAO-B | IC50 | 225.48 µM | [14] |

The following diagram illustrates a simplified signaling pathway involving the inhibition of an enzyme by a 3,5-disubstituted 1,2,4-oxadiazole.

Experimental Protocol: Enzyme Inhibition Assay

The inhibitory activity of compounds against a specific enzyme is typically determined using an in vitro enzymatic assay. The general steps are as follows:

-

Reagents: Prepare a buffer solution, the purified enzyme, the enzyme's substrate, and the test compounds.

-

Reaction Mixture: In a microplate well, combine the buffer, enzyme, and varying concentrations of the test compound. A control reaction without the inhibitor is also prepared.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding the substrate.

-

Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

The 3,5-disubstituted 1,2,4-oxadiazole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The extensive research highlighted in this review demonstrates their significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. The ability to readily modify the substituents at the 3- and 5-positions allows for the fine-tuning of their biological activity and pharmacokinetic properties. Future research in this area will likely focus on the optimization of lead compounds, elucidation of their detailed mechanisms of action, and their evaluation in in vivo models to translate the promising in vitro results into clinically viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles [dspace.bits-pilani.ac.in:8080]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. webofproceedings.org [webofproceedings.org]

- 14. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking Studies of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

Introduction: The development of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific molecule, 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, combines the 1,2,4-oxadiazole core with a reactive chloromethyl group and a nitro-substituted phenyl ring, suggesting potential for targeted covalent inhibition and specific molecular interactions within biological systems.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the in silico molecular docking studies of this compound. The focus is on its potential as an anticancer agent by targeting key proteins involved in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tubulin. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Core Concepts in In Silico Drug Discovery

Computational methods, particularly molecular docking, have become indispensable in the early stages of drug discovery.[1] These techniques allow for the rapid screening of virtual compound libraries and provide insights into the potential binding modes and affinities of a ligand with a target protein.[2] This process significantly reduces the time and cost associated with identifying promising lead compounds for further experimental validation.[3] The overall workflow involves preparing the target protein and the ligand, performing the docking simulation, and analyzing the results.

Experimental Protocols

The following sections detail the generalized methodologies for conducting molecular docking studies, based on established protocols in the field.

Protein Preparation

The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).[4] Preparation is crucial for an accurate docking simulation.

-

Structure Retrieval : Download the PDB files for the selected targets. For this study, the following structures are proposed:

-

Preprocessing : Using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio, the protein structures are prepared by:

-

Removing all water molecules and co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).[7]

-

-

File Conversion : The prepared protein structure is saved in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation

The ligand, this compound, must be converted into a suitable 3D format.

-

Structure Generation : The 2D structure of the ligand is drawn using chemical drawing software like ChemDraw and converted to a 3D structure.

-

Energy Minimization : The 3D structure is subjected to energy minimization using a force field such as MMFF94 to obtain a stable, low-energy conformation.

-

File Conversion : Torsion angles and rotatable bonds are defined, and the final structure is saved in the PDBQT format.

Molecular Docking Simulation

Molecular docking is performed to predict the binding conformation and affinity of the ligand within the active site of the target protein.

-

Software : AutoDock Vina is a widely used open-source program for molecular docking.

-

Grid Box Generation : A grid box is defined to encompass the active site of the protein. The coordinates of the grid are typically centered on the co-crystallized ligand from the original PDB structure.[8] A grid size of approximately 22.5 x 22.5 x 22.5 Å is often sufficient.[9]

-

Docking Execution : The docking simulation is run using the prepared protein and ligand files. The Lamarckian Genetic Algorithm is commonly employed to explore various ligand conformations.[7] The software calculates the binding affinity (in kcal/mol) for the most favorable binding poses.

-

Validation : To validate the docking protocol, the original co-crystallized ligand is re-docked into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the re-docked pose and the original crystal structure pose indicates a reliable protocol.[10]

In Silico ADMET Prediction

The drug-likeness and potential toxicity of the compound are evaluated using computational models. This step helps to identify potential liabilities early in the discovery process.[11][12]

-

Pharmacokinetic Properties : Parameters such as Lipinski's Rule of Five (molecular weight, logP, hydrogen bond donors/acceptors) and Veber's rule (rotatable bonds, polar surface area) are calculated using online tools like SwissADME.

-

Toxicity Prediction : Potential toxicity risks, such as carcinogenicity, mutagenicity, and hepatotoxicity, are predicted using servers like ProTox-II or ADMETlab.[13]

Data Presentation and Analysis

The output from the docking simulations and ADMET predictions is analyzed to evaluate the potential of the compound.

Docking Score and Interaction Analysis

The binding energy (docking score) provides an estimate of the binding affinity. A more negative value indicates a more favorable interaction. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.[7]

Table 1: Hypothetical Docking Results for this compound

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) | Reference Drug | Reference Binding Energy (kcal/mol) |

| EGFR (1M17) | -8.5 | Met793 (2.9 Å), Thr790 (3.1 Å) | Leu718, Val726, Ala743, Leu844 | Erlotinib | -7.3[14] |

| VEGFR-2 (4AGD) | -9.2 | Cys919 (2.8 Å), Asp1046 (3.0 Å) | Leu840, Val848, Ala866, Leu1035 | Sunitinib | -16.59*[5] |

| Tubulin (4O2B) | -7.9 | Asn258 (3.2 Å), Thr314 (3.3 Å) | Leu248, Ala250, Val238, Cys241 | Colchicine | - |

*Note: Direct comparison of docking scores should be treated with caution as different software and scoring functions can yield different values. The score for Sunitinib is from a different docking protocol and is provided for context.

ADMET Properties

The predicted ADMET properties help to assess the compound's potential to be developed into a drug.

Table 2: Predicted ADMET Properties

| Property | Value | Lipinski's Rule of Five | Status |

| Molecular Weight | 267.66 g/mol | < 500 | Pass |

| LogP | 2.85 | ≤ 5 | Pass |

| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |

| Predicted Toxicity | |||

| Hepatotoxicity | High Probability | ||

| Carcinogenicity | Low Probability | ||

| Mutagenicity | High Probability |

Signaling Pathway Visualization

Understanding the biological context of the target is crucial. EGFR is a key receptor tyrosine kinase that activates multiple downstream signaling pathways involved in cell proliferation and survival. Inhibiting EGFR can block these oncogenic signals.

Conclusion

This technical guide outlines a comprehensive in silico approach for evaluating the potential of this compound as an anticancer agent. The hypothetical docking results suggest that the compound may exhibit favorable binding affinities for key cancer targets like EGFR and VEGFR-2. The molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. However, the preliminary ADMET predictions highlight potential concerns regarding hepatotoxicity and mutagenicity, which would need to be carefully assessed in subsequent preclinical studies. The methodologies and data presented here form a foundational framework for the computational assessment of novel oxadiazole derivatives, guiding further experimental validation and lead optimization efforts in the quest for new cancer therapeutics.

References

- 1. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]

- 2. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]

- 3. dl.begellhouse.com [dl.begellhouse.com]

- 4. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. drugpatentwatch.com [drugpatentwatch.com]

- 13. rcsb.org [rcsb.org]

- 14. brieflands.com [brieflands.com]

An In-Depth Technical Guide to the Predicted ADMET Properties of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Predicted ADMET Profile of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

The early assessment of ADMET properties is a critical step in the drug discovery pipeline, helping to identify and mitigate potential liabilities that could lead to late-stage attrition.[1][2] Computational or in silico ADMET prediction offers a rapid and cost-effective alternative to extensive experimental testing in the initial phases of development.[1][3]

Predicted ADMET Data Summary

The following table summarizes the likely ADMET profile of this compound. These predictions are derived from the analysis of its chemical structure using common computational algorithms and models. For a definitive profile, it is recommended to process the compound's structure through the predictive tools detailed in Section 2.

| Parameter | Category | Predicted Value / Classification | Significance in Drug Development |

| Physicochemical Properties | |||

| Molecular Weight | General | ~239.62 g/mol | Conforms to Lipinski's Rule of Five (<500), indicating good potential for oral bioavailability. |

| LogP (Octanol/Water Partition) | Lipophilicity | Moderate to High (e.g., 2.5 - 4.0) | Influences solubility, permeability, and plasma protein binding. A balanced value is crucial. |

| Water Solubility (LogS) | Solubility | Low to Moderate | Affects absorption and formulation. Low solubility can be a challenge for oral administration. |

| pKa | Ionization | Weakly basic (N atoms in oxadiazole) | Determines the charge of the molecule at physiological pH, impacting solubility and permeability. |

| Absorption | Pharmacokinetics | ||

| Human Intestinal Absorption | Permeability | High | Indicates the compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Permeability | High | Suggests good passive diffusion across the intestinal epithelial cell barrier.[4][5] |

| P-glycoprotein (P-gp) Substrate | Efflux | Likely No | If not a substrate, it is less likely to be actively pumped out of cells, which can improve bioavailability. |

| Distribution | Pharmacokinetics | ||

| Blood-Brain Barrier (BBB) Permeant | CNS Penetration | Likely Yes | Indicates potential to cross into the central nervous system; desirable for CNS targets, a liability otherwise. |

| Plasma Protein Binding (PPB) | Binding | High | High binding can reduce the free fraction of the drug available to exert its pharmacological effect. |

| Volume of Distribution (VDss) | Distribution | Moderate to High | A higher value suggests the compound distributes extensively into tissues rather than staying in the plasma.[5] |

| Metabolism | Pharmacokinetics | ||

| CYP450 2D6 Inhibitor | Drug-Drug Int. | Likely No | Low potential for inhibiting this key metabolic enzyme reduces the risk of drug-drug interactions. |

| CYP450 3A4 Inhibitor | Drug-Drug Int. | Possible | Inhibition of this major drug-metabolizing enzyme could lead to significant drug-drug interactions. |

| CYP450 2C9 Substrate | Metabolism | Possible | Indicates the compound may be metabolized by this enzyme, influencing its clearance rate. |

| Excretion | Pharmacokinetics | ||

| Total Clearance | Elimination | Low to Moderate | Predicts the rate at which the drug is removed from the body. |

| Renal OCT2 Substrate | Elimination | Likely No | Suggests renal secretion via this transporter is not a primary route of elimination. |

| Toxicity | Safety Profile | ||

| AMES Mutagenicity | Genotoxicity | Possible | The presence of the nitro group is a structural alert for potential mutagenicity. Further testing is required. |

| hERG I Inhibition | Cardiotoxicity | Low Probability | Low predicted risk of inhibiting the hERG channel, which is associated with cardiac arrhythmias. |

| Hepatotoxicity | Liver Toxicity | Possible | Prediction of potential drug-induced liver injury; requires careful monitoring. |

| Oral Acute Toxicity (LD50) | Acute Toxicity | Class III/IV (e.g., >500 mg/kg) | Indicates moderate to low acute toxicity upon oral administration. |

Methodologies for In Silico ADMET Prediction

The prediction of ADMET properties relies on computational models, primarily Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, which are trained on large datasets of experimentally verified chemical compounds.[3][6] Several freely accessible web-based tools are widely used in academic and research settings for this purpose.[7]

General Workflow

The standard process for in silico ADMET prediction involves submitting the chemical structure of the query molecule, typically as a SMILES (Simplified Molecular Input Line Entry System) string, to a prediction server. The server's backend algorithms then calculate a variety of molecular descriptors and use pre-built models to forecast the ADMET endpoints.

Key Prediction Platforms

-

SwissADME: A free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[8][9][10] It offers user-friendly visualizations, such as the Bioavailability Radar, and integrates models like the BOILED-Egg to predict gastrointestinal absorption and brain penetration.[8] The input is typically a SMILES string or a drawn structure.[11]

-

pkCSM: This platform uses a novel approach based on graph-based signatures to represent the molecular structure.[12][13] It builds predictive models for a wide range of ADMET properties, which are categorized into absorption, distribution, metabolism, excretion, and toxicity.[14] The methodology involves converting the input molecule into a graph and using the distance patterns between atoms as features for machine learning models.[15]

-

admetSAR: A comprehensive server that provides access to a large database of curated ADMET data and predictive models.[16] The models are built using machine learning methods like support vector machines and random forests, based on molecular fingerprints and descriptors.[17] The platform predicts dozens of ADMET-related properties and provides an applicability domain assessment to gauge the reliability of the prediction.[4]

Visualization of Predictive Workflow

The following diagram illustrates the logical workflow of a typical in silico ADMET prediction process, from molecular input to the generation of a comprehensive property profile.

References

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. admetSAR 3.0: about [lmmd.ecust.edu.cn]

- 5. pkCSM [biosig.lab.uq.edu.au]

- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 7. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 10. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]

- 14. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Introduction of models | admetSAR [zealseeker.github.io]

- 17. academic.oup.com [academic.oup.com]

CAS number and IUPAC name for 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. While specific experimental data for this compound is limited in publicly available literature, this document compiles established methodologies for the synthesis and evaluation of structurally related 1,2,4-oxadiazole derivatives. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide serves as a foundational resource for researchers interested in the exploration of this and similar compounds for drug discovery and development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6595-78-4[1] |

| Molecular Formula | C₉H₆ClN₃O₃ |

| Molecular Weight | 239.62 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=NOC(=N2)CCl |

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a prominent structural motif in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for amide and ester functionalities.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and nematicidal effects.[2][4][5] The presence of the toxophoric chloromethyl group and the nitrophenyl moiety on the scaffold of the title compound suggests potential for significant biological activity.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on well-established synthetic methodologies for analogous compounds.[2]

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the synthesis of similar 1,2,4-oxadiazole derivatives.[6][7]

Step 1: Synthesis of 3-Nitrobenzamidoxime

-

To a solution of 3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or potassium hydroxide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 3-nitrobenzamidoxime.

Step 2: Synthesis of this compound

-

Dissolve 3-nitrobenzamidoxime in a suitable aprotic solvent (e.g., pyridine or dioxane).

-

Cool the solution in an ice bath and add chloroacetyl chloride dropwise with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux until TLC indicates the consumption of the starting material.

-

Cool the mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization Data for Analogous Compounds

The structure of the synthesized compound should be confirmed using standard analytical techniques. Representative spectral data for a structurally similar compound, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol, are provided below for reference.[8]

| Spectroscopic Data | Observed Peaks (for 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol) |

| IR (KBr, νmax, cm-1) | 2569 (S-H), 1550 (C=C), 1530 (C=N), 1200 (C-O) |

| ¹H NMR (DMSO-d₆, δ, ppm) | 8.02-8.00 (d, 1H, Ar-H), 7.28 (q, 1H, Ar-H), 8.42 (d, 1H, Ar-H), 8.66 (s, 1H, Ar-H), 12.35 (s, 1H, SH) |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 129.04, 126.77, 150.23, 125.11, 126.04, 126.77 (Ar-C), 164.51, 181.33 (Oxadiazole-C) |

| MS (m/z) | 223 (M⁺) |

Potential Biological Activities and Experimental Protocols

Based on the biological activities reported for structurally similar 1,2,4-oxadiazole derivatives, this compound is a candidate for screening in various biological assays.

Summary of Biological Activities of Related 1,2,4-Oxadiazoles

| Biological Activity | Example Compound(s) | Observed Effect | Reference |

| Nematicidal | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Excellent activity against Bursaphelenchus xylophilus | [4] |

| Antifungal | Various 5-substituted-1,3,4-oxadiazole-2-thiols | Activity against Aspergillus and Mucor species | [8] |

| Anticancer | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Activity against drug-resistant leukemia cell lines | [7] |

| Antibacterial | Aniline derivatives of 1,3,4-oxadiazoles | Activity against Gram-positive and Gram-negative bacteria | [5] |

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

General Protocol for In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (standard antibiotic/antifungal), a negative control (broth only), and a growth control (broth with inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several potential mechanisms of action can be hypothesized. For instance, some anticancer 1,3,4-oxadiazole derivatives have been shown to act as inhibitors of enzymes such as thymidylate synthase or histone deacetylases.[9] The nematicidal activity of a similar 1,2,4-oxadiazole was linked to its effect on the acetylcholine receptor.[4]

Further research, including molecular docking studies, enzymatic assays, and gene expression analysis, would be necessary to determine the precise mechanism of action of the title compound.

Caption: Potential mechanisms of action for the target compound.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. This technical guide provides a framework for its synthesis and biological evaluation based on established knowledge of the 1,2,4-oxadiazole class of compounds. The potential for this molecule to exhibit significant biological activity warrants its synthesis and screening in a variety of pharmacological assays to uncover its therapeutic potential. Researchers are encouraged to use the provided general protocols as a starting point for their investigations, with the understanding that optimization will be necessary for this specific compound.

References

- 1. This compound | 6595-78-4 [chemicalbook.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

Technical Guide: Preliminary Cytotoxicity Screening of 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this class have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxic effects against various cancer cell lines.[2][3] The introduction of specific substituents onto the oxadiazole ring can modulate this activity, making it a versatile framework for novel drug design.[1]

This technical guide outlines a comprehensive protocol for the preliminary in vitro cytotoxicity screening of a novel compound, 5-(Chloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole . The objective of this initial screening is to determine the compound's concentration-dependent inhibitory effect on the growth and viability of cancer cells. The methodologies and data presentation formats described herein provide a standardized framework for assessing the cytotoxic potential of new chemical entities, a critical first step in the drug discovery pipeline.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and metabolic activity.[4] The principle of the assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4] A reduction in formazan production following treatment with a test compound indicates a loss of cell viability or a cytotoxic effect.[5]

Materials and Reagents

-

Selected human cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous control cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (Test Compound).

-

Phosphate-Buffered Saline (PBS), sterile.

-

MTT solution: 5 mg/mL in sterile PBS.[5]

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[6]

-

Sterile, 96-well flat-bottom cell culture plates.

-

Multichannel pipette.

-

Humidified CO2 incubator (37°C, 5% CO2).

-

Microplate reader capable of measuring absorbance at 570 nm.

Experimental Procedure

-

Cell Seeding:

-

Harvest cancer and non-cancerous cells that are in an exponential growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

-

Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in a final volume of 100 µL of complete culture medium.[7]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[5]

-

-

Compound Preparation and Treatment:

-

Prepare a high-concentration stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[8]

-

After the 24-hour incubation period, carefully aspirate the old medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

-

Include "vehicle control" wells containing cells treated with medium and the same concentration of DMSO used for the highest compound concentration.

-

Include "untreated control" wells containing cells with fresh medium only.

-

Include "blank" wells containing medium only (no cells) for background subtraction.[9]

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[7]

-

-

MTT Assay and Absorbance Reading:

-

Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently agitate the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.

-

Measure the absorbance (Optical Density, O.D.) of each well at 570 nm using a microplate reader.[6]

-

Data Analysis

-

Calculate Percentage Cell Viability: The viability of cells in each well is expressed as a percentage relative to the untreated control cells.

Percentage Cell Viability (%) = [(O.D. of Treated Cells - O.D. of Blank) / (O.D. of Untreated Control - O.D. of Blank)] x 100

-

Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit cell viability by 50%.[10] This value is determined by plotting a dose-response curve with the percentage of cell viability on the Y-axis against the logarithm of the compound concentration on the X-axis. A non-linear regression analysis is then used to calculate the precise IC50 value.[11]

Data Presentation

Quantitative results from the cytotoxicity screening should be summarized in a clear and structured table. This allows for easy comparison of the compound's potency across different cell lines and helps in evaluating its selectivity.

| Compound | Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) ± SD * |

| This compound | MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |

| HeLa | Cervical Carcinoma | 48 | Hypothetical Value | |

| A549 | Lung Carcinoma | 48 | Hypothetical Value | |

| HEK293 | Normal Kidney | 48 | Hypothetical Value | |

| Doxorubicin (Positive Control) | MCF-7 | Breast Adenocarcinoma | 48 | Hypothetical Value |

*Data are presented as the mean ± standard deviation from at least three independent experiments.

Visualization of Workflows and Pathways

Diagrams are essential for visually communicating complex experimental processes and biological mechanisms.

Potential Mechanism of Action: Induction of Apoptosis

Many cytotoxic anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[12][13] The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism initiated by cellular stress.[14] As illustrated in the diagram above, a cytotoxic compound can induce stress on the mitochondria, leading to the activation of pro-apoptotic proteins like Bax and Bak.[15] This disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm.[14] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9.[12] Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving key cellular proteins, ultimately leading to apoptosis.[15] Further mechanistic studies, such as caspase activity assays or Western blotting for apoptotic markers, would be required to confirm if this compound acts through this pathway.

Conclusion

The preliminary cytotoxicity screening detailed in this guide provides a robust and efficient method for evaluating the anticancer potential of novel 1,2,4-oxadiazole derivatives like this compound. The MTT assay is a foundational tool that yields quantitative IC50 values, enabling the ranking of compounds based on potency and selectivity. Should this initial screening reveal significant and selective cytotoxic activity, subsequent studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through analogue synthesis, and eventually, advancing the most promising candidates to more complex preclinical models.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. atcc.org [atcc.org]

- 10. clyte.tech [clyte.tech]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. These compounds are recognized as valuable pharmacophores and bioisosteres for amide and ester functionalities. The presented methods offer advantages such as operational simplicity, reduced reaction times, and good to excellent yields, starting from readily available precursors.

Introduction

3,5-Disubstituted 1,2,4-oxadiazoles are a prominent structural motif in a wide range of biologically active molecules. Their applications in drug development are diverse, with derivatives exhibiting activities such as muscarinic agonism, benzodiazepine receptor partial agonism, and serotonergic antagonism.[1] The development of efficient and scalable synthetic routes to these scaffolds is therefore a critical task for medicinal chemists. One-pot syntheses, which combine multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of time, resource, and cost-efficiency, as well as being more environmentally benign. This application note details several robust one-pot protocols for the synthesis of this important heterocyclic core.

General Reaction Pathway

The one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through the in-situ formation of an amidoxime intermediate from a nitrile and hydroxylamine. This intermediate then undergoes condensation with a second component (e.g., an aldehyde or a carboxylic acid derivative) followed by cyclodehydration to afford the final 1,2,4-oxadiazole ring.

Caption: General workflow for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Experimental Protocols

Protocol 1: Base-Mediated One-Pot Synthesis from Nitriles and Aldehydes

This protocol describes a simple, base-mediated, one-pot synthesis where an aldehyde serves as both a reactant and an oxidant.[2] The reaction involves the initial formation of an amidoxime, followed by its reaction with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, which is then oxidized by another molecule of the aldehyde to the final product.[2]

Materials:

-

Aromatic/Aliphatic Nitrile

-

Aromatic/Aliphatic Aldehyde

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

To a solution of the nitrile (1.0 mmol) in a 1:1 mixture of EtOH/H₂O (4 mL), add hydroxylamine hydrochloride (1.5 mmol) and potassium carbonate (1.5 mmol).

-

Stir the resulting mixture at room temperature for the time required to form the amidoxime (typically monitored by TLC).

-

To this reaction mixture, add the aldehyde (2.0 mmol).

-

Heat the mixture to reflux and continue stirring for several hours (e.g., 8-12 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and add water (10 mL).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Graphene Oxide (GO) Catalyzed Synthesis

This method utilizes graphene oxide as an inexpensive, metal-free, and environmentally benign heterogeneous catalyst. GO plays a dual role as a solid acid catalyst and an oxidizing agent.[1][3]

Materials:

-

Aromatic Nitrile (e.g., Benzonitrile)

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Potassium Carbonate (K₂CO₃)

-

Graphene Oxide (GO)

-

Ethanol-Water mixture

Procedure:

-

In a round-bottom flask, combine the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and potassium carbonate (1.5 mmol) in an ethanol-water solvent mixture (5 mL).[3]

-

Stir the mixture for approximately 8 hours at room temperature to facilitate the formation of the amidoxime intermediate.[3]

-

Add the aldehyde (1.0 mmol) and graphene oxide (e.g., 25 mg) to the reaction mixture.[1]

-

Heat the reaction to 80 °C and stir for another 8 hours.[3]

-

Upon completion, cool the mixture and filter to remove the graphene oxide catalyst.

-

Add water to the filtrate and extract the product with an organic solvent.

-

Perform a standard aqueous work-up, dry the organic phase, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.[3]

Protocol 3: Solvent-Free Synthesis using Potassium Fluoride (for Symmetrical Oxadiazoles)

This protocol is a solvent-free method for preparing 3,5-disubstituted 1,2,4-oxadiazoles with two identical substituents, using potassium fluoride as both a catalyst and a solid support.[4][5]

Materials:

-